molecular formula C13H21NO3S B7452435 3-cyclohexyl-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanamide

3-cyclohexyl-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanamide

Cat. No. B7452435
M. Wt: 271.38 g/mol
InChI Key: JIJIYJKMTXSPKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclohexyl-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanamide, commonly known as CP-47,497, is a synthetic cannabinoid that is structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. CP-47,497 was first synthesized in 1994 by Pfizer as part of a research program aimed at developing new drugs for the treatment of pain and inflammation.

Mechanism of Action

CP-47,497 acts as a potent agonist of the CB1 cannabinoid receptor, which is primarily located in the central nervous system. Activation of the CB1 receptor by CP-47,497 leads to a cascade of intracellular signaling events that ultimately result in the modulation of neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects:
CP-47,497 has been shown to have a wide range of biochemical and physiological effects, including the modulation of pain perception, inflammation, appetite, and mood. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

CP-47,497 has several advantages for use in laboratory experiments, including its high potency and selectivity for the CB1 receptor, as well as its stability and ease of synthesis. However, it also has several limitations, including its potential for abuse and the lack of standardized dosing protocols.

Future Directions

There are several potential future directions for research on CP-47,497, including the development of more selective CB1 receptor agonists, the investigation of its potential therapeutic applications in the treatment of neurological disorders, and the exploration of its potential as a tool for studying the endocannabinoid system.

Synthesis Methods

The synthesis of CP-47,497 involves several steps, including the condensation of cyclohexanone with 3-bromothiophene to form 3-cyclohexylthiophene-2-carboxylic acid. This intermediate is then converted to the corresponding acid chloride, which is reacted with N-(2-hydroxyethyl)propionamide to yield CP-47,497.

Scientific Research Applications

CP-47,497 has been extensively studied for its potential therapeutic applications in the treatment of pain, inflammation, and neurological disorders. It has been shown to have potent analgesic and anti-inflammatory effects in animal models, and has been proposed as a potential alternative to opioids for the management of chronic pain.

properties

IUPAC Name

3-cyclohexyl-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3S/c15-13(7-6-11-4-2-1-3-5-11)14-12-8-9-18(16,17)10-12/h8-9,11-12H,1-7,10H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJIYJKMTXSPKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2CS(=O)(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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